molecular formula C11H13F3N2O2 B12618518 N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide CAS No. 919997-07-2

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide

Cat. No.: B12618518
CAS No.: 919997-07-2
M. Wt: 262.23 g/mol
InChI Key: QPSDVDVKUTWSIO-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a beta-alaninamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Hydroxy-N~3~-{[4-(methyl)phenyl]methyl}-beta-alaninamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-Hydroxy-N~3~-{[4-(fluoromethyl)phenyl]methyl}-beta-alaninamide: Contains a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs .

Biological Activity

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The structural formula can be represented as follows:

C11H12F3N2O2\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_2\text{O}_2

This structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Some of the key mechanisms include:

  • Inhibition of Cholinesterases : Studies have shown that derivatives of compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .
  • Antioxidant Activity : The presence of hydroxy groups in the structure is linked to enhanced antioxidant properties, potentially offering protective effects against oxidative stress .
  • Targeting Diabetes : Preliminary studies indicate that the compound may exhibit antidiabetic properties by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .

Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound. The results are summarized in the following table:

Biological ActivityTarget Enzyme/AssayIC50 Value (μM)
AChE InhibitionAcetylcholinesterase19.2
BChE InhibitionButyrylcholinesterase13.2
α-Glucosidase Inhibitionα-Glucosidase6.28
α-Amylase Inhibitionα-Amylase4.58
Antioxidant ActivityDPPH Radical Scavenging92.23%

These results demonstrate that the compound possesses significant inhibitory effects on various enzymes associated with metabolic disorders and neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : A study investigating neuroprotective agents found that compounds with a trifluoromethyl group exhibited reduced neurotoxicity and improved cognitive function in animal models of Alzheimer's disease .
  • Diabetes Management : Research on related compounds demonstrated their ability to lower blood glucose levels in diabetic rats, suggesting that this compound may have similar effects .
  • Antioxidant Studies : The antioxidant capacity was assessed through various assays, confirming that the compound effectively scavenges free radicals, thereby reducing oxidative damage .

Properties

CAS No.

919997-07-2

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

N-hydroxy-3-[[4-(trifluoromethyl)phenyl]methylamino]propanamide

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(17)16-18/h1-4,15,18H,5-7H2,(H,16,17)

InChI Key

QPSDVDVKUTWSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)NO)C(F)(F)F

Origin of Product

United States

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